1-(4-methylbenzoyl)-3-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiourea
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Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not reported in the literature, compounds with similar structures have been evaluated for their reactivity . For instance, thiazolo [4,5-d]pyrimidin-7 (6H)-ones were investigated as potential inhibitors of various enzymes .Scientific Research Applications
Synthesis and Chemical Properties
Research into related benzamide and thiazole derivatives highlights innovative synthetic routes and chemical properties. For instance, alternative products in one-pot reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide have been documented, showcasing the versatility of such compounds in synthetic organic chemistry (A. Krauze et al., 2007). These findings emphasize the compound's role in exploring new chemical transformations and synthesizing heterocyclic compounds, which are crucial in drug discovery and material science.
Antimicrobial and Antifungal Applications
Benzamide derivatives, including those with thiazole moieties, have been evaluated for their antimicrobial and antifungal activities. For instance, certain 1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal properties, indicating the potential of related compounds in developing new antimicrobial agents (Yatin J. Mange et al., 2013). This suggests that the compound could be of interest in the search for new treatments against microbial infections.
Anticancer Research
The synthesis and anticancer evaluation of derivatives similar in structure to the queried compound have been a significant focus, revealing promising leads against various cancer cell lines. For example, certain benzamide derivatives have shown moderate to excellent anticancer activity, highlighting the therapeutic potential of such compounds in oncology research (B. Ravinaik et al., 2021). These findings support the exploration of related compounds, including the one , in developing new anticancer therapies.
Enzyme Inhibition
Benzamide derivatives with thiourea-substituted benzenesulfonamides have been synthesized as carbonic anhydrase inhibitors, offering insights into designing selective enzyme inhibitors (M. Tuğrak et al., 2020). This research underscores the compound's potential application in targeting specific enzymes for therapeutic purposes, particularly in conditions like glaucoma.
Material Science and Supramolecular Chemistry
The role of methyl functionality and non-covalent interactions in benzamide derivatives has been investigated for applications in material science, particularly in gelation behavior and supramolecular assembly (P. Yadav & Amar Ballabh, 2020). These studies highlight the potential of such compounds in developing new materials with specific physical properties, such as gelators for biomedical applications.
Properties
IUPAC Name |
4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS4/c1-9-3-5-10(6-4-9)15(23)21-16(24)22-17-19-11-7-8-12-14(13(11)26-17)27-18(20-12)25-2/h3-8H,1-2H3,(H2,19,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCRUHFGTZUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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